2-(2-Bromophenyl)pyrimidine-4-carboxylic acid
Overview
Description
“2-(2-Bromophenyl)pyrimidine-4-carboxylic acid” is a chemical compound with the molecular formula C11H7BrN2O2 . It is a derivative of pyrimidine, an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .
Molecular Structure Analysis
The molecular structure of “2-(2-Bromophenyl)pyrimidine-4-carboxylic acid” consists of a pyrimidine ring attached to a bromophenyl group and a carboxylic acid group.Scientific Research Applications
Synthesis of Novel Compounds
One application involves the synthesis of novel heterocyclic compounds, such as oxazoles and pyrimidines, which are important in pharmaceutical research. For example, the selective cleavage of the pyrimidine fragment has been utilized to efficiently synthesize 2-aminooxazoles, a compound class with potential biological activity (Rybakov, Alifanov, & Babaev, 2006). Additionally, the use of 3-(4-bromobenzoyl)prop-2-enoic acid in synthesizing various heterocycles like pyrimidine thione highlights the versatility of bromophenyl derivatives in organic synthesis (El-Hashash, Rizk, & A. Ahmed, 2012).
Intermediate in Synthesis
2-(2-Bromophenyl)pyrimidine-4-carboxylic acid derivatives serve as intermediates in the synthesis of complex molecules with potential pharmaceutical applications. For instance, they are used in the synthesis of dimethyl 2-(4-bromophenyl) malonate and other pyrimidine derivatives, showcasing their role in creating bioactive molecules (Hou et al., 2016).
Pharmaceutical Research
The structural modification of pyrimidine derivatives leads to compounds with potential antimicrobial and antitumor activities. The synthesis of pyrimidine-incorporated Schiff bases of isoniazid, evaluated for antimicrobial and antituberculosis activity, illustrates the application in developing new therapeutic agents (Soni & Patel, 2017). Another study on pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of purine biosynthesis highlights the pursuit of novel antifolate agents with selectivity for certain cellular transport mechanisms, relevant in cancer therapy (Wang et al., 2010).
Material Science
In materials science, these compounds are investigated for their optical properties and potential use in electronic applications. For example, the exploration of thiopyrimidine derivatives for nonlinear optics (NLO) applications reveals the significance of pyrimidine rings in developing NLO materials with potential optoelectronic applications (Hussain et al., 2020).
properties
IUPAC Name |
2-(2-bromophenyl)pyrimidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN2O2/c12-8-4-2-1-3-7(8)10-13-6-5-9(14-10)11(15)16/h1-6H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKWXUIQSRHEMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC=CC(=N2)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Bromophenyl)pyrimidine-4-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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